The Definitive Guide to the Structural Elucidation of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
The Definitive Guide to the Structural Elucidation of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
A Senior Application Scientist's Field-Proven Approach for Researchers and Drug Development Professionals
Introduction: Beyond the Formula
In the landscape of medicinal chemistry and pharmaceutical development, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS No. 675126-27-9) is a molecule of significant interest.[1][2] It is recognized primarily as a key intermediate in the synthesis of Gefitinib, a potent EGFR tyrosine kinase inhibitor used in cancer therapy.[3] Its molecular formula, C₁₅H₂₁N₃O₃, and molecular weight of 291.35 g/mol provide a foundational identity, but this is merely the starting point for any rigorous scientific endeavor.[1][4][5]
For the medicinal chemist, process chemist, or quality control analyst, absolute certainty of molecular structure is paramount. It is the bedrock upon which all subsequent research, process optimization, and regulatory submissions are built. This guide eschews a simple recitation of data. Instead, it presents a holistic, field-proven strategy for the unambiguous structural confirmation of this molecule. We will explore the "why" behind each analytical choice, demonstrating a self-validating workflow that moves logically from foundational data to intricate atomic connectivity, ensuring the highest degree of scientific integrity.
The Strategic Workflow: A Multi-Modal Approach to Certainty
Caption: A logical workflow for structure elucidation.
Part 1: Foundational Analysis - Mass and Functional Groups
The initial phase focuses on establishing the molecular formula and identifying the fundamental building blocks of the molecule.
Mass Spectrometry (MS)
Expertise & Rationale: The first question in any structural analysis is "What is the mass?" Electrospray Ionization (ESI) is the technique of choice for this polar, nitrogen-containing molecule due to its soft ionization, which typically preserves the molecular ion. We anticipate observing the protonated molecule, [M+H]⁺.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The expected mass for the [M+H]⁺ ion is calculated from the molecular formula C₁₅H₂₁N₃O₃ (291.1583 Da) + a proton (1.0078 Da), resulting in 292.1661 Da.
Expected Data & Interpretation: A prominent peak at m/z 292, corresponding to the [M+H]⁺ ion, is expected.[1] This immediately confirms the molecular weight of 291 g/mol . The presence of an odd molecular weight (291) is a strong indicator, according to the Nitrogen Rule, of an odd number of nitrogen atoms in the molecule, which is consistent with the proposed structure (three nitrogen atoms).
Fragmentation patterns can provide further clues. Common fragmentation would involve the cleavage of the morpholinopropoxy side chain, a stable loss for this type of structure.[1][7][8]
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present. By correlating absorption bands to specific bond vibrations, we can quickly confirm the presence of the amine, nitrile, aromatic, and ether components. Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation.[9][10]
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an ATR accessory.[6]
-
Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[6]
Expected Data & Interpretation: The IR spectrum provides a characteristic fingerprint of the molecule's functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Description | Rationale |
| N–H (Amine) | ~3310 | Broad | The primary amine (-NH₂) group exhibits characteristic stretching vibrations.[1][11] |
| C–H (Aliphatic) | ~2955 | Weak to Medium | Stretching vibrations from the CH₂ groups in the propoxy and morpholine rings.[1] |
| C≡N (Nitrile) | ~2225 | Strong, Sharp | The carbon-nitrogen triple bond stretch is a highly diagnostic and intense peak.[1][12] |
| Aromatic C=C | 1637, 1612 | Medium | Stretching vibrations characteristic of the benzene ring.[1] |
| C–O (Ether/Methoxy) | 1250–1050 | Strong | Asymmetric and symmetric stretching of the aryl-ether and methoxy C-O bonds.[1] |
The presence of these key bands provides strong, direct evidence for the major functional components of the structure.
Part 2: Assembling the Framework with NMR Spectroscopy
With the molecular weight and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. All NMR data presented here are based on experimentally obtained values in DMSO-d₆.[1]
Experimental Protocol (General NMR):
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (in this case, DMSO-d₆) in a clean, dry 5 mm NMR tube.[13] Ensure the sample is fully dissolved to avoid poor spectral resolution.[14]
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Perform standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
1D ¹H and ¹³C NMR: The Atom Inventory
Expertise & Rationale: ¹H NMR provides information on the number of different proton environments and their relative ratios (via integration). ¹³C NMR reveals the number of unique carbon environments. Together, they provide a complete census of the C-H framework.
Expected ¹H NMR Data (DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (See Fig. 2) |
| 6.89 | s | 1H | H-3 |
| 6.40 | s | 1H | H-6 |
| 5.66 | br s | 2H | -NH₂ |
| 3.86 | t | 2H | H-7 |
| 3.73 | s | 3H | H-11 |
| 3.56 | t | 4H | H-10 |
| 2.36 | t | 2H | H-9 |
| 2.36 | t | 4H | H-8 |
| 1.79 | m | 2H | H-8' |
| (Data sourced from Smolecule)[1] |
Interpretation:
-
The two singlets at 6.89 and 6.40 ppm are characteristic of aromatic protons that lack adjacent proton neighbors, consistent with a highly substituted benzene ring.
-
The broad singlet at 5.66 ppm is typical for an amine group's exchangeable protons.
-
The sharp singlet at 3.73 ppm (3H) is definitively the methoxy group.
-
The remaining signals in the aliphatic region (1.79-3.86 ppm) correspond to the morpholinopropoxy chain, with their multiplicities (triplets and a multiplet) suggesting a linear arrangement of CH₂ groups.
Expected ¹³C NMR Data (DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment (See Fig. 2) |
| 156.07 | C-5 |
| 153.62 | C-4 |
| 148.63 | C-2 |
| 120.96 | C-1 |
| 118.76 | C≡N |
| 117.06 | C-6 |
| (Not Reported) | C-3 |
| (Not Reported) | C-7 to C-11 |
| (Partial data sourced from Smolecule)[1] |
Interpretation: The reported aromatic and nitrile carbon signals confirm the substitution pattern on the benzene ring. A full ¹³C spectrum, including DEPT experiments, would be used to differentiate between CH, CH₂, and CH₃ carbons, confirming the assignments made from the ¹H spectrum.[15]
Caption: Structure of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile with atom numbering for NMR assignment.
2D NMR: Connecting the Dots
Expertise & Rationale: While 1D NMR provides the parts list, 2D NMR builds the final structure. COSY identifies proton neighbors, HSQC links protons to their carbons, and HMBC reveals the long-range connectivity that pieces the fragments together.[15][16][17]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled (typically 2-3 bonds apart).[15]
-
Expected Correlations: We would expect to see a cross-peak between the protons at H-7, H-8', and H-9, confirming the linear -O-CH₂-CH₂-CH₂-N- arrangement of the propoxy chain. We would also see correlations between the two sets of morpholine protons (H-8 and H-10).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a correlation map, linking each proton signal to the signal of the carbon atom it is directly attached to.[17]
-
Expected Correlations: A cross-peak would appear for every C-H bond. For example, the proton signal at 3.73 ppm (H-11) would correlate to the methoxy carbon signal (~56 ppm), and the aromatic proton at 6.40 ppm (H-6) would correlate to its corresponding carbon at 117.06 ppm. This is the most reliable way to assign protonated carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2-3 bonds away, allowing us to connect the isolated spin systems.[6]
-
Key Expected Correlations for Final Assembly:
-
Connecting the Propoxy Chain to the Ring: The protons of the ether-linked methylene group (H-7, δ 3.86 ppm) should show a correlation to the aromatic carbon C-5 (δ 156.07 ppm). This is the definitive link between the side chain and the benzene ring.
-
Confirming Substituent Positions: The aromatic proton H-6 (δ 6.40 ppm) should show correlations to C-4 (methoxy-bearing) and C-2 (amino-bearing). The other aromatic proton, H-3 (δ 6.89 ppm), should show correlations to C-1, C-5, and the nitrile carbon (C≡N).
-
Positioning the Methoxy Group: The methoxy protons (H-11, δ 3.73 ppm) must show a correlation to the aromatic carbon C-4 (δ 153.62 ppm).
-
-
Conclusion: A Self-Validating Structural Proof
By systematically applying this multi-modal analytical workflow, we achieve an unambiguous structural elucidation of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. The ESI-MS confirms the molecular formula. The ATR-FTIR validates the presence of all key functional groups. The 1D NMR experiments provide a complete inventory of all proton and carbon environments. Finally, the suite of 2D NMR experiments (COSY, HSQC, and HMBC) serves as the ultimate arbiter, piecing together these individual fragments to reveal the precise atomic connectivity of the final molecule. Each step validates the last, creating a robust and trustworthy data package suitable for the rigorous demands of research and drug development.
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